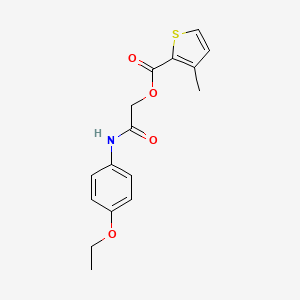

![molecular formula C20H22F3N5O2 B2749832 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 2034245-80-0](/img/structure/B2749832.png)

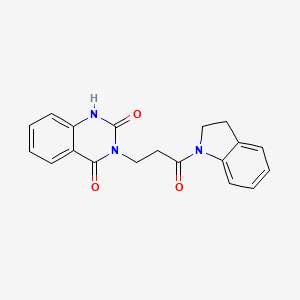

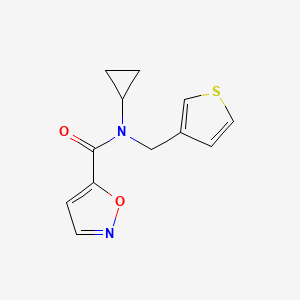

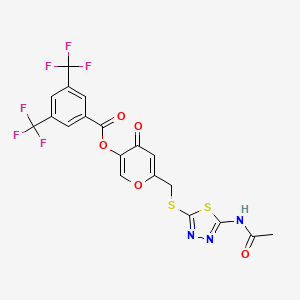

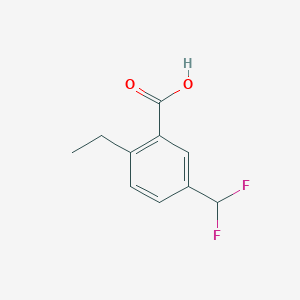

4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

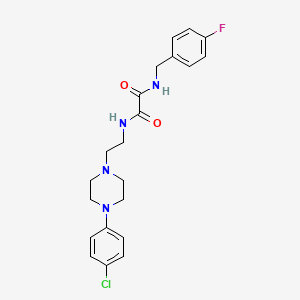

The compound “4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . This compound plays a scaffold’s role, which proper decoration leads to the desired activity .

Synthesis Analysis

The synthesis of this compound involves the use of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . The introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Chemical Reactions Analysis

The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed .科学的研究の応用

Synthesis and Characterization

The synthesis of compounds related to the specified chemical structure involves complex heterocyclic chemistry techniques. For example, the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles involves the condensation of hydrazine hydrate, phenylhydrazine with piperidine-4-one derivatives through multi-step reactions, showcasing the versatility of pyrazolo-pyridine scaffolds in heterocyclic chemistry (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Therapeutic Targets and Biological Activities

Compounds with similar structural frameworks have been evaluated for their therapeutic potential in various studies. For instance, 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were synthesized and evaluated as Mycobacterium tuberculosis pantothenate synthetase inhibitors, highlighting their potential as novel therapeutic agents against tuberculosis (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).

Chemical Reactions and Interactions

The interaction of enaminones with aminoheterocycles, leading to the synthesis of azolopyrimidines, azolopyridines, and quinolines, demonstrates the chemical reactivity of pyrazolo-pyridine derivatives and their potential as versatile intermediates for producing a wide range of heterocyclic compounds (Almazroa, Elnagdi, & El‐Din, 2004).

Novel Applications and Drug Design

Further research into N-arylpiperazinyl-N'-propylamino derivatives of heteroaryl amides has revealed their function as uroselective alpha 1-adrenoceptor antagonists, showcasing the therapeutic application potential of compounds within this chemical space for conditions like benign prostatic hyperplasia (Elworthy, Ford, Bantle, Morgans, Ozer, Palmer, Repke, Romero, Sandoval, Sjogren, Talamas, Vazquez, Wu, Arredondo, Blue, DeSousa, Gross, Kava, Lesnick, Vimont, Williams, Zhu, Pfister, & Clarke, 1997).

将来の方向性

作用機序

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

The compound acts as a core protein allosteric modulator (CpAM) . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants . The interaction of the compound with its target results in the inhibition of the HBV DNA viral load .

Biochemical Pathways

The compound affects the HBV life cycle by interacting with the core protein . This interaction disrupts the normal function of the core protein, leading to a decrease in the HBV DNA viral load

Pharmacokinetics

It has been demonstrated that the lead compound can inhibit hbv dna viral load in a hbv aav mouse model through oral administration , suggesting good bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of the HBV DNA viral load . This leads to a decrease in the replication of the virus, thereby potentially reducing the severity of the infection .

生化学分析

Biochemical Properties

The compound 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules . These interactions play a crucial role in its biochemical properties .

Cellular Effects

The compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The compound is involved in various metabolic pathways, interacting with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of the compound and any effects on its activity or function are also of interest . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N5O2/c21-20(22,23)14-4-3-5-15(12-14)25-19(30)27-10-8-26(9-11-27)18(29)16-13-24-28-7-2-1-6-17(16)28/h3-5,12-13H,1-2,6-11H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVNUUHYNUMEFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride](/img/structure/B2749757.png)

![2-[[1-[4-(Dimethylamino)benzoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2749761.png)

![N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2749765.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2749772.png)